molecular formula C24H23FN2O5S B2624264 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide CAS No. 451476-87-2

3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide

Cat. No.: B2624264
CAS No.: 451476-87-2
M. Wt: 470.52
InChI Key: DQTCCSHHPGMCMH-UHFFFAOYSA-N
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Description

3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide is a complex organic compound that features a benzodioxin ring, a sulfamoyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide is unique due to its combination of a benzodioxin ring, a sulfamoyl group, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfamoyl)-N-(4-ethylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-2-16-7-10-18(11-8-16)27-24(28)17-9-12-20(25)23(13-17)33(29,30)26-14-19-15-31-21-5-3-4-6-22(21)32-19/h3-13,19,26H,2,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCCSHHPGMCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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